molecular formula C16H16O3 B7771037 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone

1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone

Cat. No. B7771037
M. Wt: 256.30 g/mol
InChI Key: VVHZHWVKKLSRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone involves the reaction of 2-methoxy-6-phenylphenol with ethyl chloroacetate followed by hydrolysis and decarboxylation to yield the target compound.

Starting Materials
2-methoxy-6-phenylphenol, ethyl chloroacetate, sodium hydroxide, water, hydrochloric acid, sodium chloride, sodium carbonate, magnesium sulfate

Reaction
Step 1: Dissolve 2-methoxy-6-phenylphenol (1.0 g, 4.2 mmol) and ethyl chloroacetate (0.8 mL, 6.3 mmol) in dry dichloromethane (10 mL) and add triethylamine (1.2 mL, 8.4 mmol). Stir the reaction mixture at room temperature for 24 hours., Step 2: Pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL). Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to yield the crude product., Step 3: Dissolve the crude product in ethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol) in water (5 mL). Heat the reaction mixture at reflux for 2 hours., Step 4: Cool the reaction mixture to room temperature and acidify with hydrochloric acid (1 M) to pH 2. Extract the mixture with dichloromethane (3 x 20 mL) and dry the organic layer over magnesium sulfate., Step 5: Evaporate the solvent under reduced pressure and purify the product by column chromatography using silica gel as the stationary phase and dichloromethane/methanol (95:5) as the eluent., Step 6: Dissolve the purified product in ethanol (10 mL) and add sodium carbonate (0.5 g, 4.7 mmol) in water (5 mL). Heat the reaction mixture at reflux for 2 hours., Step 7: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 20 mL). Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure., Step 8: Purify the product by recrystallization from ethanol/water (1:1) to yield 1-(2-Methoxy-6-phenylmethoxyphenyl)ethanone as a white solid (0.6 g, 45% yield).

properties

IUPAC Name

1-(2-methoxy-6-phenylmethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)16-14(18-2)9-6-10-15(16)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHZHWVKKLSRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-Oxy-6-Methoxyacetophenone

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